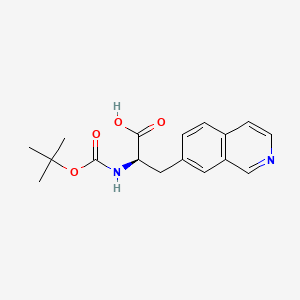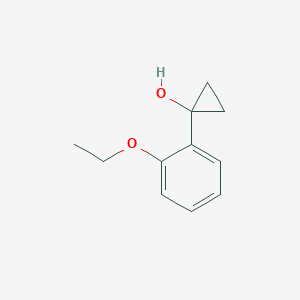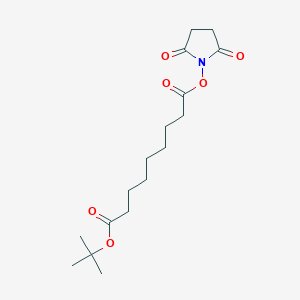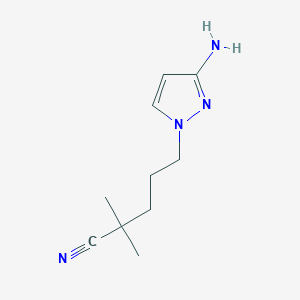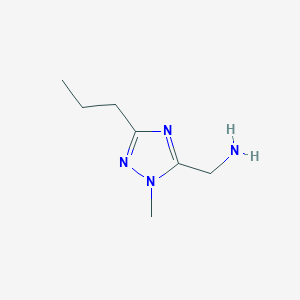
(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with propylamine under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反応の分析
Types of Reactions
(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or alcoholic solutions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various alkyl halides or acyl chlorides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine has numerous applications in scientific research:
作用機序
The mechanism of action of (1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell growth or the modulation of immune responses . The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins contributes to its efficacy in these roles .
類似化合物との比較
Similar Compounds
(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxyfurazans: Known for their energetic properties and applications in propellants.
1,2,4-Triazole derivatives: Widely studied for their antifungal and antimicrobial activities.
BTTES: A triazole-based ligand used in click chemistry for the synthesis of complex molecules.
Uniqueness
(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine stands out due to its specific structural features, which confer unique biological activities and chemical reactivity
特性
分子式 |
C7H14N4 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
(2-methyl-5-propyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C7H14N4/c1-3-4-6-9-7(5-8)11(2)10-6/h3-5,8H2,1-2H3 |
InChIキー |
DWUVMFMHWQGBIL-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN(C(=N1)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



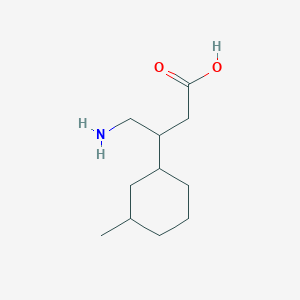
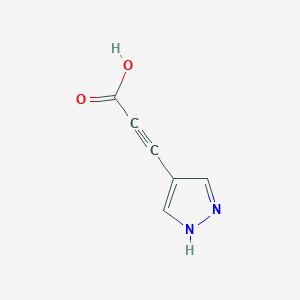

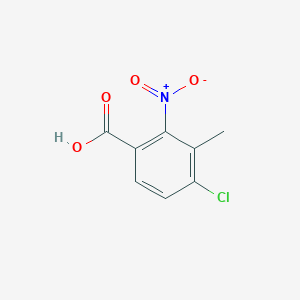
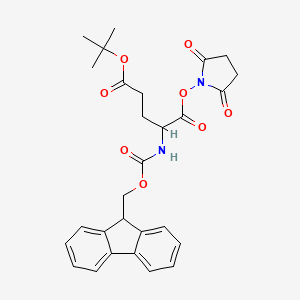
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine](/img/structure/B13644885.png)
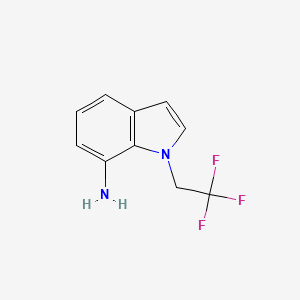
![5-Chloro-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13644891.png)
